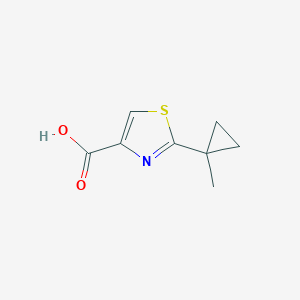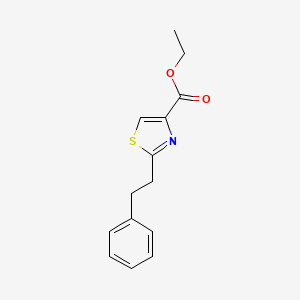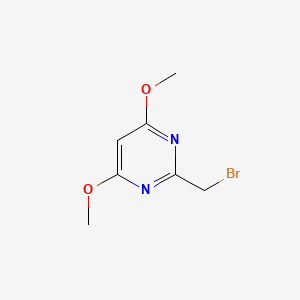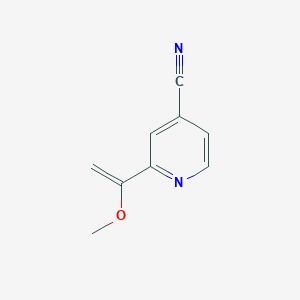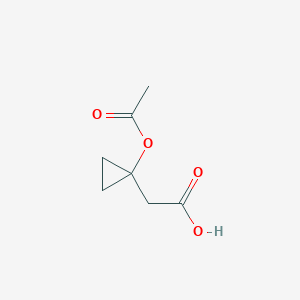
2-((2-Cyanoethyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Cyanoethyl)amino)butanoic acid is an organic compound with the chemical formula C7H12N2O2. It is a derivative of butanoic acid, featuring a cyanoethyl group attached to the amino group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyanoethyl)amino)butanoic acid typically involves the reaction of butanoic acid derivatives with cyanoethylamine. One common method includes the following steps:
Starting Materials: Butanoic acid and cyanoethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products. Continuous monitoring and automation ensure consistent quality and efficiency in production .
化学反応の分析
Types of Reactions
2-((2-Cyanoethyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Various substituted derivatives depending on the nature of the substituent.
科学的研究の応用
2-((2-Cyanoethyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((2-Cyanoethyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can participate in various biochemical reactions, influencing the activity of the compound. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Aminobutanoic acid: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.
2-(2-Aminoethyl)amino)butanoic acid: Contains an additional amino group, altering its chemical properties and reactivity.
Uniqueness
This structural feature differentiates it from other similar compounds and makes it valuable for specific research and industrial purposes .
特性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
2-(2-cyanoethylamino)butanoic acid |
InChI |
InChI=1S/C7H12N2O2/c1-2-6(7(10)11)9-5-3-4-8/h6,9H,2-3,5H2,1H3,(H,10,11) |
InChIキー |
HWXWXYUQFNCZAY-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)NCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


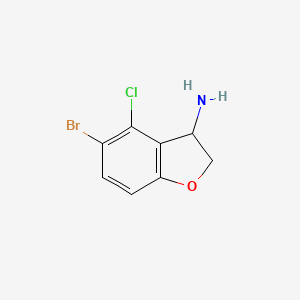
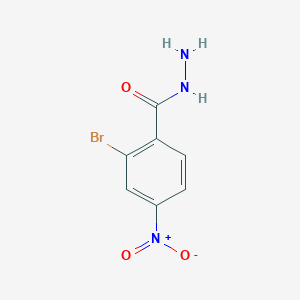

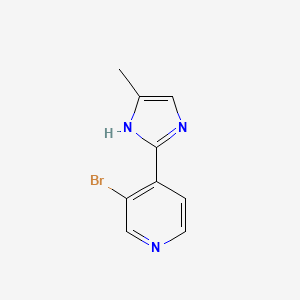

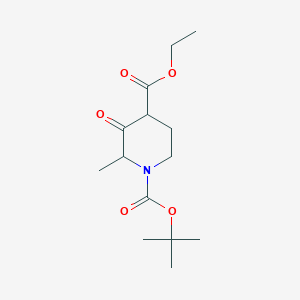
![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
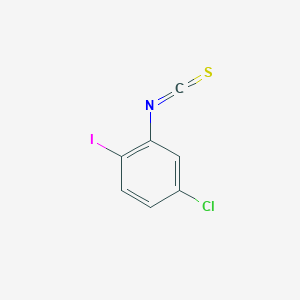
![2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13683279.png)
